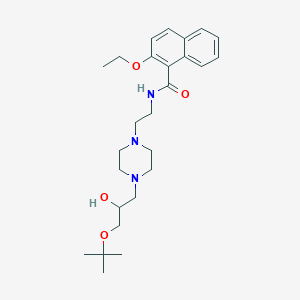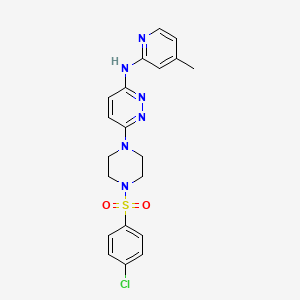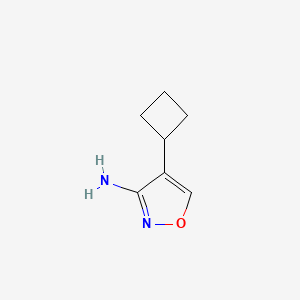![molecular formula C16H10N2O2S B2721617 2-(Benzo[d]thiazol-2-ylmethyl)isoindoline-1,3-dione CAS No. 202992-18-5](/img/structure/B2721617.png)
2-(Benzo[d]thiazol-2-ylmethyl)isoindoline-1,3-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Benzo[d]thiazol-2-ylmethyl)isoindoline-1,3-dione is a heterocyclic compound characterized by the presence of both a benzothiazole and an isoindoline-1,3-dione moiety.
Wirkmechanismus
Target of Action
The primary target of 2-(Benzo[d]thiazol-2-ylmethyl)isoindoline-1,3-dione is the Dopamine D2 receptor . This receptor plays a crucial role in the dopaminergic system, which is involved in several key physiological processes, including motor control, reward, and reinforcement .
Mode of Action
This compound interacts with its target, the Dopamine D2 receptor, modulating its activity
Biochemical Pathways
The interaction of this compound with the Dopamine D2 receptor suggests that it may affect the dopaminergic pathways . These pathways are involved in a wide array of physiological processes, including motor control, reward, and reinforcement
Pharmacokinetics
In silico analysis suggests that it has good properties as a ligand of the dopamine d2 receptor . This implies that it may have good bioavailability, but further studies are needed to confirm this.
Result of Action
It has been suggested that it may have potential applications as an antipsychotic agent, given its interaction with the dopamine d2 receptor .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzo[d]thiazol-2-ylmethyl)isoindoline-1,3-dione typically involves the reaction of phthalic anhydride with 2-(benzo[d]thiazol-2-ylmethyl)amine under reflux conditions in an appropriate solvent such as acetic acid . The reaction proceeds through the formation of an intermediate, which subsequently cyclizes to form the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
2-(Benzo[d]thiazol-2-ylmethyl)isoindoline-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols .
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its role in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of materials with specific electronic or photonic properties.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(Benzothiazole-2-yl)methylisoindole-1,3-dione
- N-Benzothiazol-2-ylmethyl-phthalimide
- N-Benzothiazol-2-ylmethyl-phthalimid
Uniqueness
2-(Benzo[d]thiazol-2-ylmethyl)isoindoline-1,3-dione is unique due to its dual functionality, combining the properties of both benzothiazole and isoindoline-1,3-dione.
Eigenschaften
IUPAC Name |
2-(1,3-benzothiazol-2-ylmethyl)isoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10N2O2S/c19-15-10-5-1-2-6-11(10)16(20)18(15)9-14-17-12-7-3-4-8-13(12)21-14/h1-8H,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDZMQANEWLMLEB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CC3=NC4=CC=CC=C4S3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
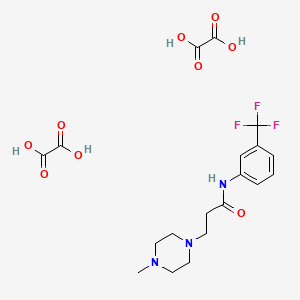
![1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrrole-2-sulfonamide](/img/structure/B2721538.png)

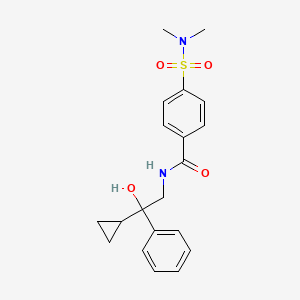
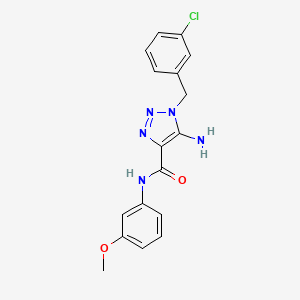
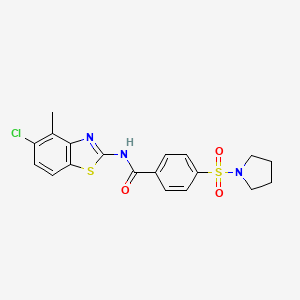
![2-(4-fluorophenoxy)-N-(2-(5-(2-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2721544.png)
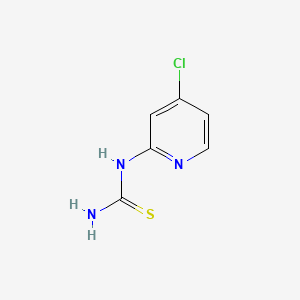
![8-(2-hydroxyphenyl)-1,6,7-trimethyl-3-(4-methylbenzyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2721546.png)


